2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
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Description
2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H20Cl2N2S and its molecular weight is 403.37. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives are studied for their adsorption and corrosion inhibition properties. For instance, Ouakki et al. (2019) investigated two imidazole derivatives for their effectiveness in inhibiting mild steel corrosion in a sulfuric acid medium. Through electrochemical methods and computational calculations, these compounds demonstrated high inhibition efficiency, suggesting their potential as protective agents against metal corrosion in acidic environments (Ouakki et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Imidazole derivatives have been synthesized and evaluated for their biological activities. For example, Ladani et al. (2009) reported the synthesis of oxopyrimidines and thiopyrimidines from 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which exhibited antibacterial and antifungal activities (Ladani et al., 2009). Additionally, the design and synthesis of substituted 2-alkylthio-1,5-diarylimidazoles have shown selective COX-2 inhibition with in vivo anti-inflammatory activity, highlighting their potential in medical research focused on inflammation and pain management (Navidpour et al., 2007).
Material Science and Surface Engineering
Research on imidazole derivatives extends to material science and surface engineering, where these compounds are investigated for their ability to modify and improve the surface properties of metals. Singh et al. (2017) explored the corrosion inhibition performance of novel imidazole derivatives for J55 steel in a CO2 saturated brine solution, demonstrating significant inhibition efficiency and suggesting applications in protecting metal surfaces in corrosive environments (Singh et al., 2017).
Catalysis and Chemical Synthesis
Imidazole derivatives are also significant in catalysis and chemical synthesis. Huang et al. (1999) studied the influence of sterically demanding carbene ligation on the catalytic behavior and thermal stability of ruthenium olefin metathesis catalysts, demonstrating the role of imidazole-based ligands in enhancing catalytic properties and thermal stability (Huang et al., 1999).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2S/c1-14-6-9-16(10-7-14)25-20(15-8-11-18(22)19(23)12-15)13-24-21(25)26-17-4-2-3-5-17/h6-13,17H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNCZAXPEMWHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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